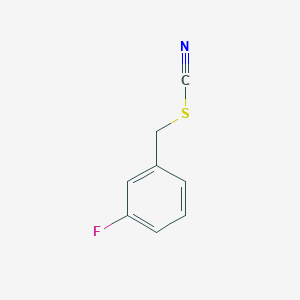

3-氟苄基硫氰酸酯

描述

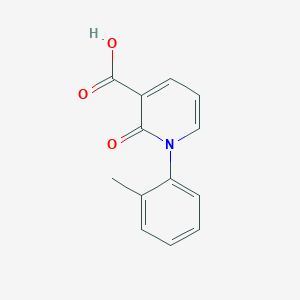

3-Fluorobenzyl thiocyanate is a chemical compound with the molecular formula C8H6FNS . It is a derivative of thiocyanate, a common pollutant in various industries such as gold mining, textile, printing, dyeing, and coking .

Synthesis Analysis

Thiocyanates can be synthesized through various methods, including nucleophilic reaction, electrophilic reaction, and free radical reaction . A new strategy involving a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond .Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. They can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . Direct thiocyanations of benzylic compounds have been implemented .科学研究应用

合成与表征

3-氟苄基硫氰酸酯由于其反应性和氟原子赋予的独特性质,被用于合成各种有机化合物。例如,它已参与与异构氟苯胺反应合成多种新的硫脲,展示了其在创造具有潜在抗菌活性的化合物方面的多功能性 (Saeed 等人,2009 年)。此外,其衍生物已被评估其抗病毒活性,特别是针对 HIV,突出了其在开发新型治疗剂中的重要性 (El‐Brollosy 等人,2007 年)。

分析化学应用

3-氟苄基硫氰酸酯及其相关化合物在分析化学中发挥着至关重要的作用。它们用于硫氰酸根阴离子的衍生化,以便使用高效液相色谱 (HPLC) 和荧光检测对其进行灵敏检测,提供了一种分析各种样品中痕量硫氰酸盐的方法 (Chen 等人,1996 年)。

催化与化学转化

在催化中,3-氟苄基硫氰酸酯相关化合物已被用于研究氢氧化物离子相转移催化反应,导致各种有机转化。此类研究有助于理解反应机理和开发新的合成方法 (Yano 等人,1979 年)。

材料科学与传感器技术

在材料科学中,3-氟苄基硫氰酸酯的衍生物被用于制造高选择性传感器,例如聚(氯乙烯)膜电极,其对硫氰酸根离子表现出独特的选择性。该应用对于环境监测和分析至关重要 (Ardakani 等人,2002 年)。

环境化学

涉及 3-氟苄基硫氰酸酯及其类似物的研究延伸到环境化学,其中其衍生物被研究用于从工业废水中吸附去除硫氰酸盐。此类研究对于开发可持续的方法来处理受污染的水和保护环境至关重要 (Namasivayam & Sureshkumar,2007 年)。

安全和危害

作用机制

Target of Action

3-Fluorobenzyl thiocyanate is a thiocyanate derivative. Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . .

Mode of Action

It is known that thiocyanation can introduce scn groups into parent molecules for constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction . The SCN radical is generated via one-electron oxidation of SCN anion, followed by its addition to the substrate .

Biochemical Pathways

Thiocyanates, including 3-Fluorobenzyl thiocyanate, are involved in various biochemical pathways. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

Result of Action

Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluorobenzyl thiocyanate. For example, thiocyanate degradation in the environment mainly relies upon the collaboration among microorganisms . .

生化分析

Cellular Effects

It is known that thiocyanate, a component of this compound, can have varying effects on cells depending on cell type and concentration .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to 3-Fluorobenzyl thiocyanate, typically react via an SN1 pathway, via the resonance stabilized carbocation .

Dosage Effects in Animal Models

It is known that the toxicokinetics of cyanide, a related compound, can vary with different dosages in animal models .

Metabolic Pathways

It is known that thiocyanate, a component of this compound, can be degraded via the ‘cyanate’ degradation pathway .

属性

IUPAC Name |

(3-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWRZPKYDHXGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

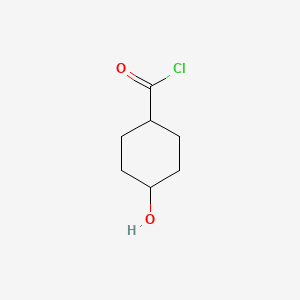

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)

![2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole](/img/structure/B3087474.png)

![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)

![2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3087533.png)

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)

![2-Propenamide, N-[(1R)-1-phenylethyl]-](/img/structure/B3087556.png)